molecular formula C10H7BrN2O4 B13877715 Methyl 3-(bromomethyl)-4-cyano-2-nitrobenzoate

Methyl 3-(bromomethyl)-4-cyano-2-nitrobenzoate

Cat. No.: B13877715
M. Wt: 299.08 g/mol
InChI Key: NAISYODSKDRCBD-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-4-cyano-2-nitrobenzoate is an organic compound with a complex structure that includes bromomethyl, cyano, and nitro functional groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)-4-cyano-2-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl benzoate to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-4-cyano-2-nitrobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amine under hydrogenation conditions.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(bromomethyl)-4-cyano-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-4-cyano-2-nitrobenzoate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, while the nitro and cyano groups can participate in redox reactions. These interactions are crucial for its role in organic synthesis and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(bromomethyl)-4-cyano-2-nitrobenzoate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations.

Properties

Molecular Formula

C10H7BrN2O4

Molecular Weight

299.08 g/mol

IUPAC Name

methyl 3-(bromomethyl)-4-cyano-2-nitrobenzoate

InChI

InChI=1S/C10H7BrN2O4/c1-17-10(14)7-3-2-6(5-12)8(4-11)9(7)13(15)16/h2-3H,4H2,1H3

InChI Key

NAISYODSKDRCBD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C#N)CBr)[N+](=O)[O-]

Origin of Product

United States

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